molecular formula C19H20ClNO4 B5090903 BUTYL 4-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE

BUTYL 4-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE

Cat. No.: B5090903
M. Wt: 361.8 g/mol
InChI Key: GJQDHUNCHIMVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a butyl ester group, a chlorinated aromatic ring, and a methoxybenzamido moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with 5-chloro-2-methoxybenzoyl chloride to form the benzamido intermediate.

    Esterification: Finally, the benzamido intermediate is esterified with butanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The chlorinated aromatic ring can be reduced to a non-chlorinated ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: BUTYL 4-(5-HYDROXY-2-METHOXYBENZAMIDO)BENZOATE.

    Reduction: BUTYL 4-(2-METHOXYBENZAMIDO)BENZOATE.

    Substitution: BUTYL 4-(5-METHOXY-2-METHOXYBENZAMIDO)BENZOATE.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 4-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and antimicrobial properties. Its unique chemical structure allows it to interact with biological pathways involved in inflammation and microbial growth.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of BUTYL 4-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial properties may result from its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 4-(3-(5-CHLORO-2-METHOXYPHENYL)UREIDO)BENZOATE
  • 4-[2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL]BENZENESULFONAMIDE
  • GLYBURIDE RELATED COMPOUND A

Uniqueness

BUTYL 4-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-3-4-11-25-19(23)13-5-8-15(9-6-13)21-18(22)16-12-14(20)7-10-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQDHUNCHIMVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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